molecular formula C17H20N6O2S B2441533 2-(cyclopentylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034413-33-5

2-(cyclopentylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No. B2441533
CAS RN: 2034413-33-5
M. Wt: 372.45
InChI Key: DOPMFXOWUHNDOI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic triazolo[4,3-a]pyridine and oxadiazole rings. These rings may also participate in π-π stacking interactions, which could influence the compound’s behavior in a biological context .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis, and the sulfur atom in the cyclopentylthio group could potentially be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of the acetamide group could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Assessment

Heterocyclic compounds, including those with thiadiazole, triazolo, and pyridine moieties, are synthesized for various biological assessments. For instance, a study focused on the synthesis of novel heterocycles incorporating a thiadiazole moiety, which were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research underscores the potential of such compounds in agricultural applications to control pests (Fadda et al., 2017).

Antitumor and Antimicrobial Activities

Additionally, the structural modification of these heterocycles to include various functional groups has been explored to enhance their biological activities. Some derivatives have shown promising antitumor and antimicrobial activities, suggesting their potential in medicinal chemistry for the development of new therapeutic agents. For example, synthesis and evaluation of pyranotriazolopyrimidines for their anti-soybean lipoxygenase, anti-xanthine oxidase, and cytotoxic activities highlight the versatility of these compounds in addressing different biological targets (Ben Saïd et al., 2016).

Advanced Synthesis Techniques

The research also emphasizes advanced synthesis techniques and methodologies for creating these compounds, including the use of intramolecular cyclization and nucleophilic substitution. These methods facilitate the generation of complex heterocyclic structures with potential biological applications, expanding the toolbox for drug discovery and development (Palamarchuk et al., 2019).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Compounds containing 1,2,4-oxadiazole rings have been found to exhibit various biological activities, including antimicrobial activity .

Safety and Hazards

The safety and hazards associated with the compound would depend on various factors including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide an accurate assessment .

Future Directions

Future research could focus on synthesizing the compound and studying its properties in more detail. This could include investigating its biological activity, optimizing its synthesis, and assessing its safety profile .

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-11-19-17(25-22-11)12-6-7-23-14(8-12)20-21-15(23)9-18-16(24)10-26-13-4-2-3-5-13/h6-8,13H,2-5,9-10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPMFXOWUHNDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CSC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

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